molecular formula C10H10OS B3100668 7-Methylthiochroman-4-one CAS No. 13735-18-7

7-Methylthiochroman-4-one

Cat. No. B3100668
CAS RN: 13735-18-7
M. Wt: 178.25 g/mol
InChI Key: RQKPWCBIBIMKRP-UHFFFAOYSA-N
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Description

7-Methylthiochroman-4-one is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Chemical Reactions Analysis

The S-containing heterocyclic compounds benzothiopyrans or thiochromones stand out as having promising biological activities due to their structural relationship with chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical form of 7-Methylthiochroman-4-one is a liquid or low melting solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Product Synthesis : In an early study, the synthesis of a novel product from 3-Methylthiochroman-4-one was explored. The unusual eight-membered cyclic ketone obtained highlighted the potential for 7-Methylthiochroman derivatives in creating unique chemical structures (Still, Chauhan, & Thomas, 1973).

Safety And Hazards

The safety information for 7-Methylthiochroman-4-one indicates that it is a dangerous substance . It has a GHS07 pictogram, and the hazard statements include H302, H315, H319, H334, and H335 .

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

properties

IUPAC Name

7-methyl-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKPWCBIBIMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylthiochroman-4-one

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(3-Methylphenylthio)propanoic acid from Step 1 (10.12 g, 52 mmol) was dissolved in trifluoroacetic acid (20 mL), treated with trifluoroacetic anhydride (10 mL) and stirred at room temperature for 1.9 hours. The reaction was poured into 10% Na2CO3 (100 mL), extracted with ether, washed with brine, dried over MgSO4, and concentrated in vacuo to give an orange oil which was passed through a column of silica gel eluting with 8% ether/hexane to give 7-methylthiochroman-4-one (2.97 g, 32%) as a yellow oil: 1H NMR (CDCl3) 300 MHz 7.97 (d, J=8.1 Hz, 1H) 7.06 (s, 1H) 6.97 (d, J=7.7 Hz, 1H) 3.17 (m, 2H) 2.95 (m, 2H) 2.31 (s, 3H). Mass spectrum: M+H=179.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IWJ Still, MT Thomas - The Journal of Organic Chemistry, 1968 - ACS Publications
… and 7methylthiochroman-4-one· were both obtained by the sulfuric acid cyclization of the reactionproduct of m-thiocresol andßpropiolactone. Chromatography of the mixture on …
Number of citations: 20 pubs.acs.org
J Song, R Pan, G Li, W Su, X Song, J Li… - Medicinal Chemistry …, 2020 - Springer
… A solution of 0.212 mmol 7-methylthiochroman-4-one in 8 mL anhydrous methanol was refluxed for 15 min, followed by the addition of thiosemicarbazide (0.545 mmol) and p-toluene …
Number of citations: 9 link.springer.com
IWJ Still - 1991 - search.proquest.com
… 5- and 7- methylthiochroman-4-one^ were both obtained by the sulfuric acid cychzation of the reaction product of m-thiocresol and /3- propiolactone. Chromatography of the mixture on …
Number of citations: 0 search.proquest.com

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